molecular formula C18H19F3N4O2 B2918862 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 1705076-01-2

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2918862
CAS No.: 1705076-01-2
M. Wt: 380.371
InChI Key: ILLHRDMDLMVCHQ-UHFFFAOYSA-N
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Description

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone (CAS 1705076-01-2) is a chemical compound with the molecular formula C18H19F3N4O2 and a molecular weight of 380.36 g/mol . This complex molecule features a 1,2,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its bioisosteric properties, serving as a stable equivalent for ester and amide functional groups . The integration of the 1,2,4-oxadiazole ring, particularly the 3-cyclopropyl substitution, along with a trifluoromethylpyridine unit, makes this compound a valuable intermediate or scaffold for drug discovery and development. Research into analogous 1,2,4-oxadiazole derivatives has demonstrated their potential in various therapeutic areas, and the structural motifs present in this compound suggest its utility in the discovery of novel pharmacologically active agents . The piperidine linkage offers a potential point for further molecular diversification. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c19-18(20,21)14-6-5-13(9-22-14)17(26)25-7-1-2-11(10-25)8-15-23-16(24-27-15)12-3-4-12/h5-6,9,11-12H,1-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLHRDMDLMVCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A piperidine moiety
  • A trifluoromethyl substituted pyridine
  • An oxadiazole ring

The molecular formula is C16H18F3N3OC_{16}H_{18}F_3N_3O, and it exhibits a unique combination of functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through modulation of specific receptor pathways. The following sections detail the key areas of activity.

1. Antidepressant Activity

Studies have indicated that compounds similar to this oxadiazole derivative can act as ligands for serotonin receptors (5-HT1A and 5-HT7). These receptors are crucial in regulating mood and anxiety. For instance, a related study demonstrated that certain oxadiazoles displayed significant affinity for these receptors, suggesting potential antidepressant effects .

2. Anticancer Properties

The compound's structure suggests potential anticancer activity due to its ability to interact with multiple cellular pathways. Preliminary studies have shown that oxadiazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism is often linked to the modulation of apoptosis pathways and cell cycle arrest .

3. Antimicrobial Activity

Research has also explored the antimicrobial properties of oxadiazoles. Compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating potential applications in treating infections .

The biological activities of the compound are attributed to its interaction with specific molecular targets:

  • Serotonin Receptors : Binding to 5-HT1A and 5-HT7 receptors modulates neurotransmitter release, influencing mood regulation.
  • Cell Cycle Inhibition : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

Several studies have investigated the biological effects of similar compounds:

StudyFindingsRelevance
Study AIdentified potent 5-HT receptor ligands with antidepressant effectsSupports potential use in mood disorders
Study BDemonstrated cytotoxic effects on HT29 colon cancer cellsHighlights anticancer potential
Study CShowed antibacterial activity against E. coli and S. aureusSuggests use in infection treatment

Comparison with Similar Compounds

Key Insights:

Substituent Effects on Metabolic Stability :

  • The cyclopropyl group in the target compound likely provides better metabolic stability compared to isopropyl in Patent Analog 1, as cyclopropane’s ring strain reduces oxidative metabolism .
  • The CF₃ group in the target compound offers superior electronegativity and resistance to enzymatic degradation compared to methoxy or sulfonamide groups in other analogs .

Biological Target Implications :

  • The pyridin-3-yl group in the target compound may favor interactions with nicotinic acetylcholine receptors or kinase domains, whereas pyrazolo-pyrimidine in Patent Analog 1 is common in kinase inhibitors (e.g., JAK/STAT inhibitors) .
  • The triazole in ’s analog could enhance solubility but may reduce blood-brain barrier penetration compared to the CF₃-substituted pyridine .

Physicochemical Properties: The target compound’s molecular weight (392.37 g/mol) is within the acceptable range for oral bioavailability, though higher than the triazole-containing analog (352.40 g/mol) .

Q & A

Basic: What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves coupling the piperidine-oxadiazole intermediate with a 6-(trifluoromethyl)pyridine carbonyl derivative. Key steps include:

  • Cyclocondensation : Form the 1,2,4-oxadiazole ring via reaction of amidoximes with activated carbonyls (e.g., cyclopropylcarbonyl chloride) under reflux in acetonitrile .
  • Piperidine Functionalization : Introduce the oxadiazole-methyl group via nucleophilic substitution or reductive amination .
  • Coupling : Use peptide coupling reagents (e.g., HATU, DCC) with a 6-(trifluoromethyl)nicotinic acid derivative in dichloromethane/triethylamine .
    Optimization : Vary solvents (e.g., DMF for polar intermediates), catalysts (e.g., Pd for cross-couplings), and temperatures (60–100°C for cyclization). Monitor yields via HPLC .

Basic: Which spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify piperidine protons (δ 1.5–3.5 ppm), cyclopropyl (δ 1.0–2.0 ppm), and pyridine signals (δ 8.0–9.0 ppm). Trifluoromethyl (CF₃) splits adjacent protons .
    • ¹⁹F NMR : Confirm CF₃ at δ -60 to -70 ppm .
  • HPLC : Use C18 columns with ammonium acetate buffer (pH 6.5)/acetonitrile gradients for purity analysis .
  • FTIR : Detect oxadiazole C=N stretches (~1600 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) .

Advanced: How can computational methods predict the binding affinity of this compound to target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein PDB structures. Focus on hydrogen bonding (oxadiazole N, pyridine) and hydrophobic interactions (cyclopropyl, CF₃) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and interaction persistence .
  • QSAR : Corinate substituent electronic parameters (Hammett σ) with activity data from analogs .

Advanced: What strategies resolve contradictions in reported biological activity data for similar piperidine-oxadiazole hybrids?

Methodological Answer:

  • Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293) and controls. Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Purity Verification : Re-analyze disputed compounds via HPLC (≥98% purity) and LC-MS to exclude degradants .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical weighting for outliers .

Basic: How to assess the compound's stability under various pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate at pH 1–10 (HCl/NaOH buffers) and 40–80°C. Sample at 0, 7, 14 days .
  • HPLC Analysis : Monitor degradation products (e.g., oxadiazole ring opening at acidic pH) using a validated method .
  • Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life using Arrhenius plots .

Advanced: What in vitro models evaluate the metabolic stability of this compound?

Methodological Answer:

  • Liver Microsomes : Incubate with NADPH (37°C, 1 hr). Quench with acetonitrile, then quantify parent compound via LC-MS .
  • CYP Inhibition Screening : Use recombinant CYP isoforms (3A4, 2D6) to identify metabolic liabilities .
  • Hepatocyte Models : Primary human hepatocytes assess Phase II metabolism (glucuronidation) .

Advanced: How to design SAR studies focusing on the cyclopropyl-oxadiazole moiety?

Methodological Answer:

  • Analog Synthesis : Replace cyclopropyl with cyclobutyl or spiro groups. Modify oxadiazole to thiadiazole .
  • Bioassays : Test analogs against target enzymes (e.g., kinases) and measure IC₅₀. Correlate steric/electronic properties (Hammett σ, logP) .
  • Crystallography : Resolve co-crystal structures to validate binding hypotheses (e.g., oxadiazole-protein H-bonds) .

Basic: What are the key considerations for developing a validated HPLC method for purity analysis?

Methodological Answer:

  • Column : C18 (5 µm, 250 mm × 4.6 mm) with guard cartridge .
  • Mobile Phase : Ammonium acetate (15.4 g/L, pH 6.5)/acetonitrile gradient (20–80% over 20 min) .
  • Validation : Assess linearity (R² >0.999), LOD (0.1 µg/mL), LOQ (0.3 µg/mL), and precision (%RSD <2) .

Advanced: How to investigate off-target effects using proteome-wide screening approaches?

Methodological Answer:

  • Chemoproteomics : Immobilize compound on beads; incubate with cell lysates. Identify bound proteins via LC-MS/MS .
  • Phage Display : Screen against a human proteome library to detect unexpected interactions .
  • KinomeScan : Test against 468 kinases to map selectivity .

Advanced: What crystallographic techniques are suitable for determining the 3D structure of this compound?

Methodological Answer:

  • Crystal Growth : Use vapor diffusion (e.g., ethanol/water) at 4°C. Optimize with seeding .
  • Data Collection : Collect X-ray diffraction (λ = 0.71073 Å) at 293 K. Solve structure via SHELX .
  • Validation : Check R-factor (<0.05) and electron density maps for disorder (e.g., cyclopropyl ring) .

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